molecular formula C24H28N2O2 B2976995 3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol CAS No. 477328-90-8

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol

Cat. No.: B2976995
CAS No.: 477328-90-8
M. Wt: 376.5
InChI Key: YLTRVLLAUCLYTN-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol is a synthetic compound featuring a piperazine core substituted at the 4-position with a 4-methoxyphenyl group. The propanol chain is terminated by a 2-naphthyl moiety, imparting distinct steric and electronic properties.

  • Piperazine ring: Enhances solubility and serves as a scaffold for hydrogen bonding.
  • 4-Methoxyphenyl substitution: Modulates electron density and steric bulk.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-1-naphthalen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-28-23-10-8-22(9-11-23)26-16-14-25(15-17-26)13-12-24(27)21-7-6-19-4-2-3-5-20(19)18-21/h2-11,18,24,27H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTRVLLAUCLYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC(C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Piperazine-Substituted Chalcones

Piperazine-substituted chalcones (e.g., cluster 12 compounds in ) share the α,β-unsaturated ketone core but lack the propanol-naphthyl chain. These compounds exhibit moderate inhibitory activity (IC50 > 4.7 μM), with potency influenced by substituent electronegativity and positioning. For example:

Compound Ring A Substitutions Ring B Substitutions IC50 (μM)
Cardamonin (non-piperazine) Hydroxyl (ortho, para) None 4.35
2j (non-piperazine) Bromine (para), Iodine (meta) Fluorine (para) 4.70
2h (non-piperazine) Chlorine (para), Iodine (meta) Methoxy (para) 13.82
Cluster 12 (piperazine) Variable Variable >4.7

Key Observations :

  • Piperazine-substituted chalcones generally show lower potency compared to non-piperazine analogs like Cardamonin .
  • Electronegative substituents (e.g., bromine, fluorine) enhance activity, while methoxy groups reduce potency due to decreased electron-withdrawing effects .

Comparison with Target Compound: The 4-methoxyphenyl group on the piperazine ring in 3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol may reduce its inhibitory activity relative to halogen-substituted analogs (e.g., 2j). However, the 2-naphthyl group could compensate by improving target binding via hydrophobic interactions absent in simpler chalcones.

Non-Chalcone Piperazine Derivatives

describes 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine, which shares the 4-methoxyphenyl-piperazine motif but incorporates a trifluoromethylbenzoyl group instead of the naphthyl-propanol chain. This compound demonstrated a molecular ion peak at m/z = 419.0 [M+H]+ and high purity (99%) .

Key Differences :

  • Trifluoromethylbenzoyl group : Enhances metabolic stability and electron deficiency compared to the target compound’s naphthyl group.
  • Butenyl linker: Alters conformational flexibility relative to the propanol chain.

Simple Methoxyphenyl Alcohols

describes 3-(4-Methoxyphenyl)-1-propanol, a structurally simpler analog lacking the piperazine and naphthyl groups. It participates in β-alkylation reactions catalyzed by RuCl2(DMSO)4, highlighting the reactivity of the methoxyphenyl-propanol motif .

Biological Activity

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol is a compound under investigation for its potential pharmacological applications, particularly as an antipsychotic medication. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a piperazine moiety linked to a naphthyl group and a methoxy-substituted phenyl ring, which may influence its biological properties. Its structure can be represented as follows:

C23H30N2O\text{C}_{23}\text{H}_{30}\text{N}_2\text{O}

Research indicates that compounds with similar structures often interact with various neurotransmitter systems. Specifically, the piperazine derivatives are known to exhibit activity at serotonin (5-HT) receptors and dopamine receptors, which are critical in the modulation of mood and psychotic disorders.

Antipsychotic Potential

This compound is being investigated for its antipsychotic properties. Preliminary studies suggest it may act as an antagonist at the 5-HT2A receptor, which is implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Acetylcholinesterase Inhibition

Similar piperazine derivatives have shown promise as acetylcholinesterase inhibitors, which could have implications for treating Alzheimer's disease. These compounds can potentially bind to the enzyme's active site, thereby enhancing cholinergic neurotransmission .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of piperazine derivatives, including the compound . Key findings include:

  • Binding Affinity : Virtual screening methods indicated that structural modifications could enhance binding affinity to target receptors .
  • In Vivo Studies : Animal models have demonstrated that certain piperazine derivatives exhibit significant reductions in psychotic symptoms, supporting their potential use in clinical settings.

Data Table: Comparison of Piperazine Derivatives

Compound NameMechanism of ActionTarget ReceptorIC50 (µM)Reference
This compound5-HT2A antagonist5-HT2ATBD
Piperazine Derivative AAcetylcholinesterase inhibitionAChE12
Piperazine Derivative BDopamine D2 receptor antagonistD28

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling a piperazine intermediate (e.g., 4-(4-methoxyphenyl)piperazine) with a naphthyl-propanol derivative. Key steps include nucleophilic substitution or reductive amination. For example, describes similar piperazinyl propanamide syntheses via amine coupling, suggesting the use of activating agents like EDCI/HOBt for amide bonds . To optimize yield, control reaction temperature (e.g., 0–5°C during coupling) and employ inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended .

Q. How can the purity and structural integrity of the compound be validated using analytical techniques?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95%) .
  • NMR : Confirm the presence of the 2-naphthyl group via aromatic proton signals (δ 7.2–8.5 ppm) and the piperazine ring’s methoxy group (δ 3.7 ppm, singlet) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 417.2 (calculated for C₂₄H₂₈N₂O₂).

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s conformational stability in different solvent systems?

  • Methodological Answer :

  • X-ray Crystallography : provides crystallographic data for analogous piperazinium salts, highlighting the importance of hydrogen-bonding networks (N–H⋯Cl interactions) in stabilizing the solid-state structure. For the target compound, grow single crystals via slow evaporation in ethanol/water (9:1) and analyze using a Bruker D8 Venture diffractometer .
  • Molecular Dynamics Simulations : Use software like GROMACS to simulate solvation effects in polar (e.g., DMSO) and nonpolar (e.g., chloroform) solvents. Monitor torsional angles of the piperazine ring to assess flexibility .

Q. How does modifying substituents on the piperazine ring impact binding affinity to serotonin (5-HT) receptors?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : and describe modifying the aryl group on piperazine (e.g., replacing 4-methoxyphenyl with 2-fluorophenyl) to modulate 5-HT receptor affinity. Synthesize analogues via parallel synthesis and test in radioligand binding assays (e.g., [³H]-LSD for 5-HT₂A).
  • Docking Studies : Use AutoDock Vina to model interactions between the compound’s naphthyl group and hydrophobic pockets in the 5-HT receptor’s transmembrane domain. Compare binding scores of analogues with varying substituents .

Q. What are the challenges in assessing the compound’s metabolic stability in vitro, and how can they be addressed?

  • Methodological Answer :

  • Microsomal Incubations : Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. A high intrinsic clearance (>50% remaining at 30 min) indicates poor metabolic stability.
  • CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 using fluorogenic substrates. highlights the role of piperazine derivatives in CYP interactions, requiring dose adjustments in preclinical studies .

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